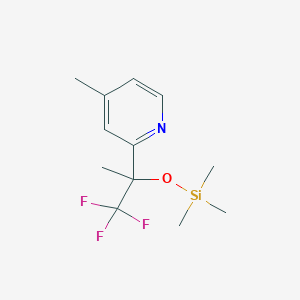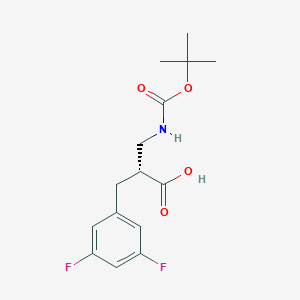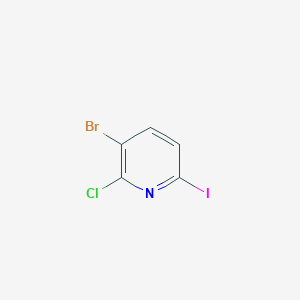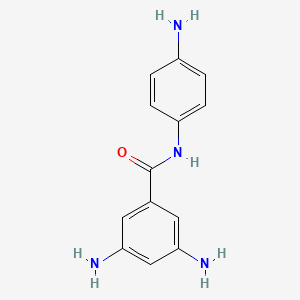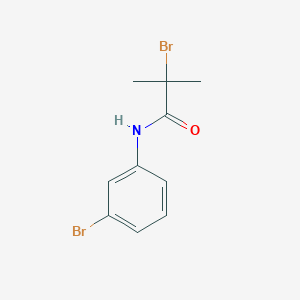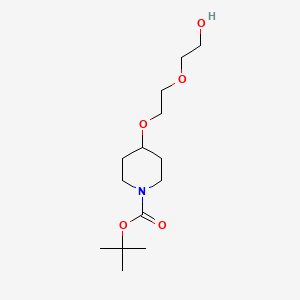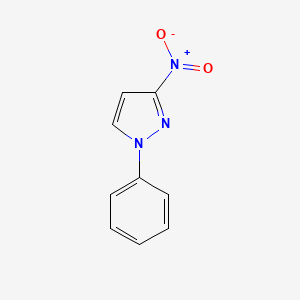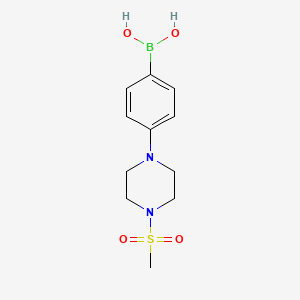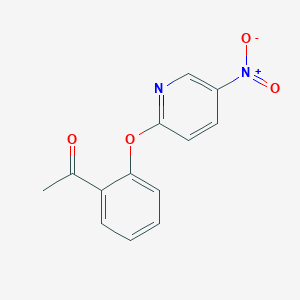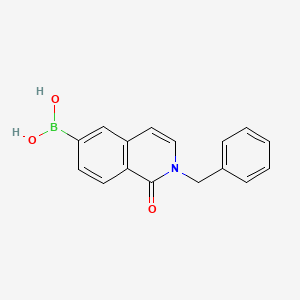
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an isoquinoline moiety, which is further substituted with a benzyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, boranes, and substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
(2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound can also inhibit enzymes by binding to their active sites, thereby interfering with their catalytic activity .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Methylphenylboronic acid
Comparison: Compared to similar compounds, (2-Benzyl-1-oxoisoquinolin-6-yl)boronic acid is unique due to its isoquinoline moiety, which imparts additional reactivity and selectivity in chemical reactions. The presence of the benzyl group further enhances its utility in organic synthesis by providing additional sites for functionalization .
Propiedades
Fórmula molecular |
C16H14BNO3 |
|---|---|
Peso molecular |
279.1 g/mol |
Nombre IUPAC |
(2-benzyl-1-oxoisoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C16H14BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)8-9-18(16)11-12-4-2-1-3-5-12/h1-10,20-21H,11H2 |
Clave InChI |
WSZQEUGIJDEELI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C(=O)N(C=C2)CC3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)
